[(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Overview
Description
[(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, hydroxyl, and phosphate groups. Its unique configuration allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
C26:1 Sphingomyelin, also known as SM(d18:1/26:1(17Z)), primarily targets the cell surface, specifically the outer leaflet of the cell membrane . It plays a crucial role in the formation of specialized liquid-ordered domains, commonly referred to as lipid rafts . These lipid rafts are essential for various cellular processes, including signal transduction and membrane trafficking .
Mode of Action
The interaction of C26:1 Sphingomyelin with its targets leads to significant changes in the cell’s biochemical environment. The compound’s synthesis and hydrolysis are implicated in the initiation of carcinogenesis and promotion of metastasis . The sphingomyelin in the cell surface membrane forms an inter- and intra-molecular hydrogen bond network. An excessive tightness of this network can impair cell-cell contact inhibition, inter- and intra-cellular signals, metabolic pathways, and susceptibility to host immune cells and mediators .
Biochemical Pathways
Sphingomyelinase (SMase) enzymes hydrolyze sphingomyelin, releasing ceramide and creating a cascade of bioactive lipids . These lipids include sphingosine and sphingosine-1-phosphate, all of which have specific signaling capacities . In the context of cardiovascular physiology, sphingomyelinase activation occurs in different cell types, including cardiac myocytes, endothelial cells, and vascular smooth muscle cells .
Pharmacokinetics
It is known that sphingomyelin is the most abundant sphingolipid in animal cell membranes , suggesting a wide distribution across different tissues.
Result of Action
The action of C26:1 Sphingomyelin has significant molecular and cellular effects. It is associated with cell proliferation, cell death, and contraction of cardiac and vascular myocytes . Moreover, changes in sphingomyelin content are important in cancer initiation, growth, and immune evasion . Elevated levels of sphingomyelin have been associated with prediabetes susceptibility .
Action Environment
The action, efficacy, and stability of C26:1 Sphingomyelin can be influenced by various environmental factors. For instance, a high-fat diet can stimulate ceramide biosynthesis, which serves as a precursor for various sphingolipids like sphingomyelins . Inflammation can trigger ceramide generation via SMase-catalyzed hydrolysis of sphingomyelins .
Biochemical Analysis
Biochemical Properties
C26:1 Sphingomyelin participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for sphingomyelinase, an enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide . This interaction plays a crucial role in the initiation of carcinogenesis and promotion of metastasis .
Cellular Effects
C26:1 Sphingomyelin has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, an abnormal increase in sphingomyelin content in the cell membrane can lead to loss of contact inhibition, reduced cell-to-cell communication, and uncontrolled proliferation .
Molecular Mechanism
C26:1 Sphingomyelin exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, sphingomyelin readily forms inter- and intra-molecular hydrogen bond networks, which can impair cell-cell contact inhibition, inter- and intra-cellular signals, and metabolic pathways .
Temporal Effects in Laboratory Settings
The effects of C26:1 Sphingomyelin change over time in laboratory settings. It has been observed that the susceptibility to prediabetes was associated with elevated levels of sphingosine, saturated long-chain (C18:0), and saturated very-long-chain (C26:0) ceramides, alongside decreased levels of unsaturated long-chain ceramide (C18:1) and unsaturated very-long-chain sphingomyelin (C26:1) .
Dosage Effects in Animal Models
The effects of C26:1 Sphingomyelin vary with different dosages in animal models. For instance, diets enriched with milk phospholipids decreased the levels of blood ceramide (C24:1) and sphingomyelin (C16:1, C18:1) species to improve atherosclerosis .
Metabolic Pathways
C26:1 Sphingomyelin is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . For example, sphingomyelinase activity leads to the generation of ceramide from sphingomyelin, contributing to insulin resistance, a hallmark of prediabetes .
Transport and Distribution
C26:1 Sphingomyelin is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation . For instance, sphingomyelin synthase 1 (SMS1) and sphingomyelin synthase 2 (SMS2) are responsible for the synthesis of sphingomyelin in the endomembranes and plasma membrane, respectively .
Subcellular Localization
C26:1 Sphingomyelin is localized in various subcellular compartments. Its activity or function can be affected by its localization . For instance, sphingomyelin synthase 1 (SMS1) resides in the Golgi, while sphingomyelin synthase 2 (SMS2) is located in the Golgi and plasma membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the hexacos-17-enoyl precursor, followed by the introduction of the amino group through a nucleophilic substitution reaction. The hydroxyl group is then added via a reduction reaction, and the final step involves the phosphorylation of the compound to introduce the phosphate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include continuous monitoring of reaction conditions such as temperature, pressure, and pH to optimize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the phosphate group or convert the amino group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution at the amino group can produce various substituted derivatives.
Scientific Research Applications
[(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate has numerous applications in scientific research:
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying cellular processes and signaling pathways.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: The compound’s unique properties make it valuable in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
[(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate can be compared to other similar compounds, such as:
[(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(dimethylazaniumyl)ethyl phosphate: This compound has a similar structure but with a dimethylazaniumyl group instead of a trimethylazaniumyl group, which may affect its reactivity and biological activity.
[(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(ethylazaniumyl)ethyl phosphate: The presence of an ethylazaniumyl group instead of a trimethylazaniumyl group can lead to differences in solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H97N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-28-29-31-33-35-37-39-41-43-49(53)50-47(46-57-58(54,55)56-45-44-51(3,4)5)48(52)42-40-38-36-34-32-30-19-17-15-13-11-9-7-2/h20-21,40,42,47-48,52H,6-19,22-39,41,43-46H2,1-5H3,(H-,50,53,54,55)/b21-20-,42-40+/t47-,48+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEXWUZHFGYOHJ-UOJCCMJYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCCC=CCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC/C=C\CCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H97N2O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
841.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | SM(d18:1/26:1(17Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013461 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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